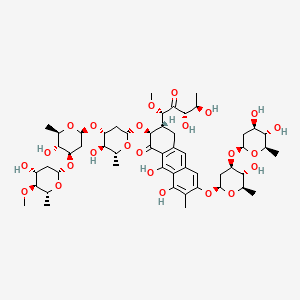
Tripyrrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripyrrin is a tripyrrole in which the three 1H-pyrrole rings are linked by eth-1-yl-2-ylidene groups
Wissenschaftliche Forschungsanwendungen
Double Helices and Molecular Structures
- Tripyrrins with dissymmetrical α,α'-disubstitution have been synthesized, showing unique dimer arrangements and NH tautomerization properties (Fukuda et al., 2023).
- Another study focused on meso-aryl substituted free-base tripyrrins, revealing significant information about their electrochemical behaviors and structural properties (Ru Feng et al., 2015).
Supramolecular Chemistry
- Research on α,α'-dibenzylaminotripyrrin highlighted its less effective dimeric association compared to α,α'-dianilinotripyrrin, leading to the discovery of single and double helix forms (Ueta et al., 2021).
Coordination Polymers
- Tripyrrin ligands have been utilized in the formation of 1D- and 3D-supramolecular structures with transition metal ions, demonstrating the ligand's unique properties in coordination chemistry (M. Bröring, 2008).
Fluorescence and Material Science
- A study on a meso-substituted tripyrrin metal complex showed potential as a fluorescent material, highlighting the synthetic possibilities and functional properties of tripyrrins (P. Liu et al., 2012).
Redox Chemistry
- The tripyrrin-1,14-dione scaffold was found to coordinate with palladium, creating complexes stable in various redox states, offering insights into ligand-based redox chemistry (R. Gautam et al., 2015).
Sensitization in Solar Cells
- Ruthenium(II) complexes containing tripyrrin ligands have been studied for their potential to enhance the efficiency of dye-sensitized solar cells (DSSC), indicating the role of tripyrrins in photovoltaic applications (Miao Xie et al., 2015).
Ion Sensing
- Tripyrrins have been used in creating sensors for metal ions and anions, demonstrating their utility in colorimetric and fluorescent ion probes (Yubin Ding et al., 2015).
Eigenschaften
Produktname |
Tripyrrin |
|---|---|
Molekularformel |
C14H11N3 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
2,5-bis(pyrrol-2-ylidenemethyl)-1H-pyrrole |
InChI |
InChI=1S/C14H11N3/c1-3-11(15-7-1)9-13-5-6-14(17-13)10-12-4-2-8-16-12/h1-10,17H |
InChI-Schlüssel |
KQURRFBHIHZJDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CC=C(N2)C=C3C=CC=N3)N=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![methyl (3R,11Z,12R,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate](/img/structure/B1243607.png)


